3-tert-Butylthiophenol
Overview
Description
Synthesis Analysis
The synthesis of 3-tert-Butylthiophenol involves using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . The new reagent was characterized by 1H-NMR, FT-IR, and mass spectroscopy .Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring attached to a tert-butyl group . The structure was optimized using the B3LYP method at the level of 6-311g (d,p) set level .Chemical Reactions Analysis
The oxygen atom on the phenolic hydroxyl group and the oxygen atom on the ether bond are the electrophilic reactive sites . The C12–O13 bond on the ether bond is more prone to dissociation .Scientific Research Applications
Sensor Technology : 3-tert-Butylthiophenol derivatives, specifically Tert-Butylthiol (TBT), have been used to enhance the holographic characteristics of polymer-dispersed liquid crystals. This advancement is directed towards designing holographic sensors for detecting natural gas and liquefied petroleum gas (Mora et al., 2019).
Polymer Science and Organic Electronics : A polythiophene derivative incorporating tert-Butyl groups has been synthesized, showing significant potential in electrochromic applications. These derivatives exhibit multichromism and improved processability due to the tert-Butyl and hexyl groups (Ozyurt et al., 2008).
Explosive Sensing : Novel terthiophene derivatives, which include tert-Butylthiophenol units, have been developed for sensitive fluorescence detection of nitro-containing explosives. This advancement is significant for developing new fluorescent sensors (Liu et al., 2013).
Catalysis and Chemical Synthesis : Palladium(II) complexes with 2, 6-Diformyl-4-tert-butylthiophenol dioxime, derived from S-tert-butyl protected thioether, have been synthesized. These complexes are essential in catalysis and understanding metal-ligand interactions (Gruschinski et al., 2012).
Oligonucleotide Synthesis : 2-Methyl-5-tert-butylthiophenol has been identified as an efficient and odorless reagent for deprotecting methyl groups in oligonucleotide synthesis. This compound offers a safer alternative to traditional reagents (Kumar et al., 2003).
Photovoltaic Applications : Poly(3-butylthiophene) nanowires, which could be analogously synthesized using this compound, have shown high efficiency in solar cell applications. This demonstrates the potential of thiophene derivatives in renewable energy technologies (Xin et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar compound, tert-butylhydroquinone (tbhq), is known to be a specialized nuclear factor erythroid 2-related factor (nrf2) activator .
Mode of Action
Tbhq, a structurally similar compound, has been found to decrease oxidative stress and enhance antioxidant status by upregulating the nrf2 gene and reducing nuclear factor kappa-b (nf-κb) activity
Biochemical Pathways
Tbhq is known to suppress processes that lead to neuroinflammation and oxidative stress , suggesting that 3-tert-Butylthiophenol might also influence similar pathways.
Result of Action
Tbhq has been found to play a neuroprotective role in alzheimer’s disease (ad), stroke, depression, and parkinson’s disease (pd)
Action Environment
It’s known that the compound should be stored under inert gas and away from oxidizing agents .
Biochemical Analysis
Biochemical Properties
It has been found that 2,4-di-tert-butylphenol, a structural homolog of 3-tert-Butylthiophenol, shows significant positive correlations with the inhibition rates of certain fungal pathogens . This suggests that this compound may also interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Research on tert-butylhydroquinone (tBHQ), another structurally similar compound, has shown that it can suppress processes that lead to neuroinflammation and oxidative stress . This suggests that this compound may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that many thiophenols, including this compound, can form complexes with metal ions, which may influence their interactions with biomolecules .
Temporal Effects in Laboratory Settings
It has been observed that the inhibitory effects of 2,4-di-tert-butylphenol on certain fungal pathogens peak in the 24-hour fermentation liquid of Bacillus subtilis CF-3 .
Metabolic Pathways
It is known that many thiophenols, including this compound, can undergo various metabolic reactions, such as oxidation, reduction, and conjugation .
Transport and Distribution
It is known that many thiophenols, including this compound, are lipophilic and can therefore pass through cell membranes .
Subcellular Localization
It is known that many thiophenols, including this compound, can interact with various cellular components, which may influence their localization within the cell .
Properties
IUPAC Name |
3-tert-butylbenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBAYVMQQFJSGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597254 | |
Record name | 3-tert-Butylbenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15084-61-4 | |
Record name | 3-tert-Butylbenzenethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015084614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-tert-Butylbenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 15084-61-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-TERT-BUTYLBENZENETHIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNV57PU3B7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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